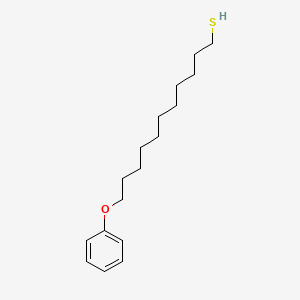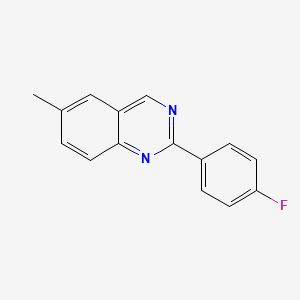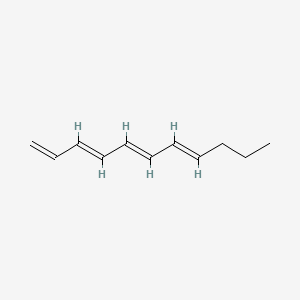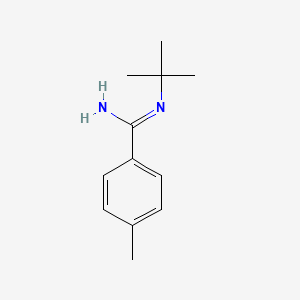
N-tert-Butyl-4-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-4-methylbenzenecarboximidamide is a chemical compound with the molecular formula C12H18N2 It is known for its unique structure, which includes a tert-butyl group attached to a benzene ring with a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-4-methylbenzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst such as zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This method is efficient and yields high purity products.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-4-methylbenzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butyl amides, while reduction can produce tert-butyl amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-tert-Butyl-4-methylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of amides with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzamide: Similar structure but lacks the methyl group on the benzene ring.
N-tert-Butyl-4-methylbenzamide: Similar but with a different functional group (amide instead of carboximidamide).
Uniqueness
N-tert-Butyl-4-methylbenzenecarboximidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Continued exploration of its properties and applications will likely yield further insights and innovations.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N'-tert-butyl-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C12H18N2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14) |
InChI Key |
ABGQDMRUPQEJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




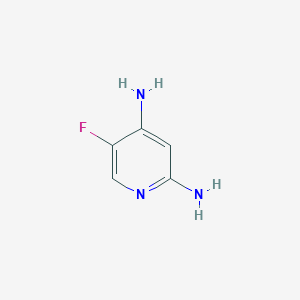
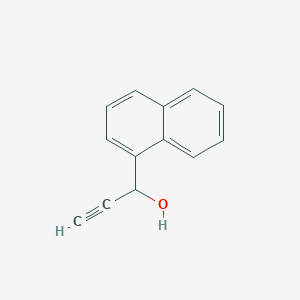
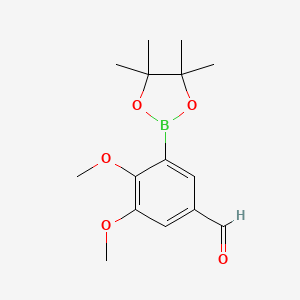
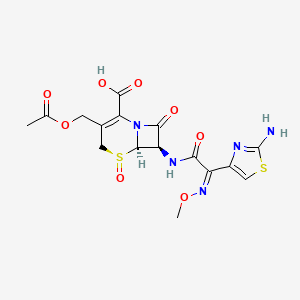
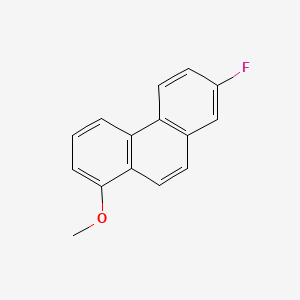
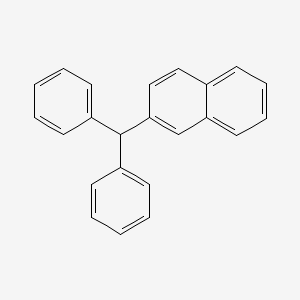
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
